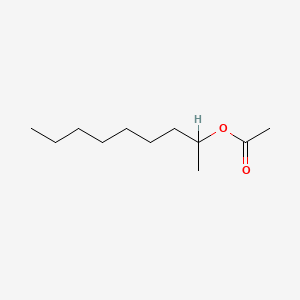
2-(2,4-Dichlorophenyl)oxirane
Overview
Description
2-(2,4-Dichlorophenyl)oxirane: is an organic compound with the molecular formula C₈H₆Cl₂O . It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,4-Dichlorophenyl)oxirane can be synthesized through the reaction of 2,4-dichlorostyrene with a peroxycarboxylic acid. The reaction typically involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in an appropriate solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of sodium hydride and N,N-dimethylformamide (DMF) under inert atmosphere conditions. The reaction is carried out at room temperature followed by heating to 60°C .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or under mild conditions.
Reduction: Using in anhydrous ether.
Oxidation: Employing in aqueous solution.
Major Products Formed:
Nucleophilic substitution: Formation of .
Reduction: Formation of .
Oxidation: Formation of 2,4-dichlorobenzoic acid .
Scientific Research Applications
Chemistry: 2-(2,4-Dichlorophenyl)oxirane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms .
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In industrial applications, it is used in the production of polymers and as a reactive diluent in epoxy resin formulations .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)oxirane involves the epoxide ring opening through nucleophilic attack. This reaction can occur under both acidic and basic conditions, leading to the formation of various products depending on the nucleophile involved. The compound can interact with biological macromolecules such as proteins and DNA, potentially leading to mutagenic effects .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)oxirane
- 2-(2,6-Dichlorophenyl)oxirane
- 2-(2,4-Dichlorophenoxy)acetic acid
Comparison: 2-(2,4-Dichlorophenyl)oxirane is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-(4-Chlorophenyl)oxirane , the presence of an additional chlorine atom in the 2-position increases its electrophilicity and reactivity towards nucleophiles .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMLHFOKDLDAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929581 | |
| Record name | 2-(2,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-15-4 | |
| Record name | 2-(2,4-Dichlorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13692-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



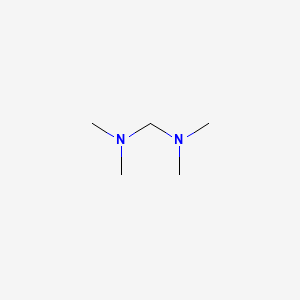

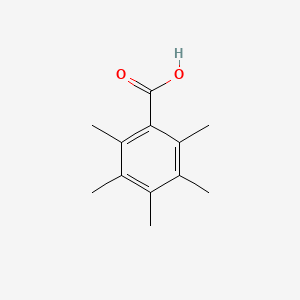
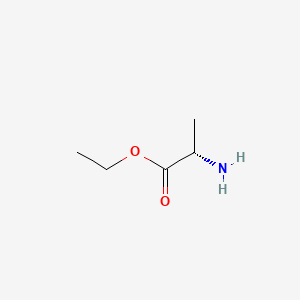
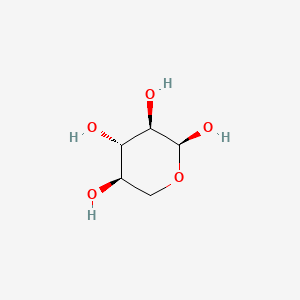

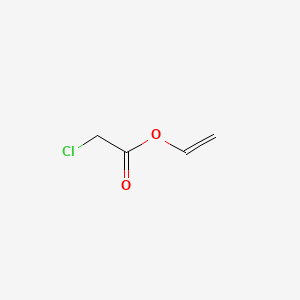


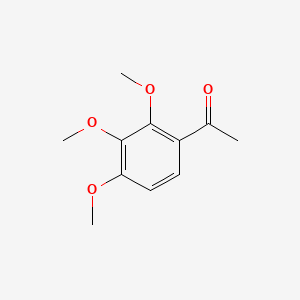
![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)
